molecular formula C18H14ClF3N2O2S B2468471 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide CAS No. 1116006-04-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide

Cat. No.: B2468471
CAS No.: 1116006-04-2
M. Wt: 414.83
InChI Key: QOQPDYJNGUKMQY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by three distinct functional groups:

A 7-methyl-1,4-benzoxazinyl sulfanyl group linked via a thioether bridge, which may enhance binding affinity to biological targets due to aromatic and heterocyclic interactions.

An acetamide backbone, a common scaffold in medicinal chemistry for its versatility in hydrogen bonding and enzyme inhibition .

While direct biological data for this compound is unavailable in the provided evidence, its structural features align with sulfur-containing acetamides known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-exudative effects .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2S/c1-10-2-5-13-15(6-10)26-8-17(24-13)27-9-16(25)23-14-7-11(18(20,21)22)3-4-12(14)19/h2-7H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPDYJNGUKMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(CO2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Chloro-Substituted Phenyl Ring: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chloro-substituted phenyl ring to the benzoxazine moiety.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Acetamides

The compound is compared below with four acetamide derivatives from the literature, focusing on substituent effects, biological activities, and synthesis pathways.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (Simplified) Key Substituents Reported Biological Activity/Application Reference ID
Target Compound 2-chloro-5-(trifluoromethyl)phenyl; 7-methyl-1,4-benzoxazinyl sulfanyl Inferred: Potential enzyme inhibition or anti-inflammatory activity (structural analogy) -
N-(2-methoxy-5-chlorophenyl) sulfanyl acetamide [Ev1] 2-methoxy-5-chlorophenyl; 1,3,4-oxadiazole Antimicrobial screening (specific MIC values not provided)
Triazol-3-yl sulfanyl acetamide [Ev2] 4-amino-5-(furan-2-yl)-1,2,4-triazolyl; sulfanyl Anti-exudative activity (AEA = 42–68% vs. diclofenac sodium at 10 mg/kg dose)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide [Ev4] 4-chloro-2-nitrophenyl; methylsulfonyl Intermediate for sulfur-containing heterocycles (no direct bioactivity reported)

Key Observations:

Substituent Impact on Bioactivity :

  • The trifluoromethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to the methoxy (Ev1) or nitro (Ev4) groups, which may improve bioavailability .
  • The benzoxazinyl sulfanyl group offers a rigid aromatic system, contrasting with the oxadiazole (Ev1) or triazole (Ev2) rings. This rigidity could influence target selectivity, as seen in Ev2’s anti-exudative efficacy .

Synthetic Pathways :

  • The target compound’s synthesis may involve acetylation of a primary amine (as in Ev4’s use of acetic anhydride) , followed by coupling with a benzoxazine-thiol intermediate.
  • Ev2 derivatives were synthesized via nucleophilic substitution at the sulfanyl group, a strategy applicable to the target compound’s thioether linkage .

Biological Performance: Ev2’s triazole-sulfanyl derivatives demonstrated 42–68% anti-exudative activity, suggesting that the sulfanyl group is critical for this effect. The target compound’s benzoxazinyl sulfanyl group may similarly contribute to anti-inflammatory pathways .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro and trifluoromethyl groups : Enhancing lipophilicity and potentially modifying biological interactions.
  • Benzoxazine moiety : Known for various biological activities, including anti-cancer properties.
  • Sulfanyl group : May influence the compound's reactivity and interactions with biological targets.
  • Inhibition of DNA-PKcs : The compound has been studied for its role in inhibiting DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which is crucial for DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs and radiation therapy .
  • Modulation of Immune Response : Research indicates that DNA-PKcs inhibitors can modulate T cell activity, reducing cytokine production and altering T cell metabolism. This could have implications in treating autoimmune diseases and enhancing anti-tumor immunity .

Therapeutic Applications

  • Cancer Treatment : Due to its role in DNA repair inhibition, the compound may be explored as an adjunct therapy in cancer treatment, particularly in combination with other agents that induce DNA damage .
  • Autoimmune Disorders : By modulating T cell responses, it may also serve as a therapeutic agent in autoimmune conditions where T cell hyperactivity is detrimental .

Case Studies and Experimental Data

  • In Vitro Studies :
    • Inhibition of DNA-PKcs was shown to significantly reduce the proliferation of activated T cells in vitro, suggesting a potential application in immunosuppressive therapies .
    • The compound exhibited a dose-dependent decrease in the expression of activation markers (CD69 and CD25) on T cells treated with the inhibitor, indicating impaired T cell activation .
  • Animal Models :
    • In murine models, treatment with the compound led to reduced tumor growth when combined with radiation therapy, highlighting its potential as an effective cancer therapeutic agent .
    • Studies demonstrated that the compound could enhance the efficacy of existing cancer treatments by targeting DNA repair pathways .

Summary of Key Findings

Study TypeKey Findings
In VitroReduced T cell activation markers; impaired cytokine production
Animal ModelsDecreased tumor growth; enhanced sensitivity to radiation
Mechanistic InsightInhibition of DNA-PKcs leads to altered T cell metabolism and reduced immune response

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